molecular formula C13H11F4N B1374040 1-(4-fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole CAS No. 1284503-14-5

1-(4-fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B1374040
CAS No.: 1284503-14-5
M. Wt: 257.23 g/mol
InChI Key: QEPRFHLKXPYPPJ-UHFFFAOYSA-N
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Description

1-(4-fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group and two methyl groups at the 2 and 5 positions

Preparation Methods

The synthesis of 1-(4-fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-(trifluoromethyl)benzaldehyde and 2,5-dimethylpyrrole.

    Condensation Reaction: The key step involves a condensation reaction between 4-fluoro-3-(trifluoromethyl)benzaldehyde and 2,5-dimethylpyrrole in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process parameters to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

1-(4-fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-fluoro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole can be compared with other similar compounds, such as:

    1-(4-bromo-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole: This compound has a bromine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    1-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N/c1-8-3-4-9(2)18(8)10-5-6-12(14)11(7-10)13(15,16)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPRFHLKXPYPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)F)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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